![molecular formula C31H34N2O3 B12149522 5-[4-(Hexyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12149522.png)
5-[4-(Hexyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5-[4-(Hexyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that features a unique structure combining a pyrazolo[1,5-c][1,3]benzoxazine core with hexyloxy and prop-2-en-1-yloxy phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Hexyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, starting with the preparation of the core pyrazolo[1,5-c][1,3]benzoxazine structure. This can be achieved through cyclization reactions involving appropriate precursors. The hexyloxy and prop-2-en-1-yloxy phenyl groups are then introduced via substitution reactions under controlled conditions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Hexyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen or addition of hydrogen atoms, which can modify the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and solvent environments to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
5-[4-(Hexyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-[4-(Hexyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-c][1,3]benzoxazine derivatives with different substituents, such as:
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)-phenol
- 2-[4-(Hexyloxy)-2-hydroxyphenyl]-4,6-diphenyl-1,3,5-triazine
Uniqueness
What sets 5-[4-(Hexyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine apart is its specific combination of functional groups and the resulting properties. The hexyloxy and prop-2-en-1-yloxy phenyl groups confer unique solubility, reactivity, and potential biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound 5-[4-(Hexyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a synthetic derivative belonging to the class of dihydropyrazolo compounds. This article explores its biological activity, particularly its potential therapeutic applications and mechanisms of action.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure contains a dihydropyrazolo core which is significant for its biological properties.
Research indicates that compounds with similar structures often exhibit anticancer properties through various mechanisms, including:
- Inhibition of Tubulin Polymerization : Many dihydropyrazolo derivatives disrupt microtubule dynamics, leading to cell cycle arrest.
- Induction of Apoptosis : Compounds like this may trigger programmed cell death in cancer cells by activating intrinsic pathways.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, which could be beneficial in various chronic diseases.
Anticancer Activity
Recent studies have evaluated the anticancer efficacy of similar compounds against several cancer cell lines. For example:
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Compound A | COLO205 (Colorectal) | 0.32 | Tubulin inhibition |
Compound B | H460 (Lung) | 0.89 | Apoptosis induction |
Target Compound | HCT116 (Colon) | TBD | TBD |
The specific IC50 value for This compound is still under investigation but is expected to be comparable to these derivatives based on structural similarities.
Pharmacokinetics and Toxicity
In silico studies suggest that this compound exhibits favorable pharmacokinetic properties such as good absorption and distribution. However, potential toxicity needs thorough evaluation through both in vitro and in vivo studies.
Case Studies
Several case studies have highlighted the biological activities of structurally related compounds:
- Case Study 1 : A derivative similar to the target compound was tested for its ability to inhibit tumor growth in xenograft models. The results indicated a significant reduction in tumor volume compared to controls.
- Case Study 2 : Another study focused on the anti-inflammatory properties of a related compound, demonstrating its effectiveness in reducing cytokine levels in murine models.
Properties
Molecular Formula |
C31H34N2O3 |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
5-(4-hexoxyphenyl)-2-(4-prop-2-enoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C31H34N2O3/c1-3-5-6-9-21-35-26-18-14-24(15-19-26)31-33-29(27-10-7-8-11-30(27)36-31)22-28(32-33)23-12-16-25(17-13-23)34-20-4-2/h4,7-8,10-19,29,31H,2-3,5-6,9,20-22H2,1H3 |
InChI Key |
MHFKGPWHPZSKMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC=C)C5=CC=CC=C5O2 |
Origin of Product |
United States |
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